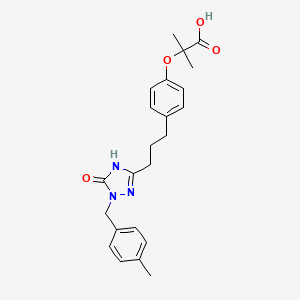

LY518674

説明

LY-518674 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a peroxisome proliferator-activated receptor alpha agonist; structure in first source

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHFDVSKDSLUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962564 | |

| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425671-29-0 | |

| Record name | LY 518674 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-518674 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-518674 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The PPAR-α Agonist LY518674: A Deep Dive into its Mechanism of Action in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LY518674, a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, with a specific focus on its role in lipid metabolism. This document synthesizes findings from clinical studies to elucidate its effects on plasma lipids, apolipoproteins, and the underlying signaling pathways. Detailed experimental methodologies are provided for key assays, and quantitative data are presented in a structured format for clarity and comparative analysis.

Core Mechanism of Action: PPAR-α Activation

This compound functions as a potent and highly specific agonist for peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose homeostasis.[1] As a ligand-activated transcription factor, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

Upon activation by this compound, the PPAR-α/RXR heterodimer modulates the transcription of a suite of genes involved in various aspects of lipid metabolism. This includes genes that regulate fatty acid uptake, binding, and activation, as well as those involved in mitochondrial and peroxisomal fatty acid oxidation. Furthermore, PPAR-α activation influences the synthesis and breakdown of triglycerides and the metabolism of lipoproteins.

The primary tissues where PPAR-α is highly expressed and exerts its effects include the liver, heart, and skeletal muscle, all of which have high rates of fatty acid oxidation.

Signaling Pathway of this compound in Lipid Metabolism

The following diagram illustrates the signaling cascade initiated by this compound, leading to changes in lipid metabolism.

Quantitative Effects on Lipid and Apolipoprotein Parameters

Clinical studies have demonstrated the significant impact of this compound on various lipid and apolipoprotein levels. The following tables summarize the quantitative data from these trials.

Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins

| Parameter | This compound Treatment Group | Placebo Group | p-value |

| Total Cholesterol | -6% | +6% | 0.005 |

| VLDL-C | -38% | N/A | 0.002 |

| LDL-C | No significant change | No significant change | N/A |

| HDL-C | No significant change | No significant change | N/A |

| Triglycerides | -30% | +7% | <0.002 |

| VLDL apoB-100 | -12% | N/A | 0.01 |

| ApoA-I | No significant change | No significant change | N/A |

| ApoA-II | Significant increase | N/A | <0.0001 |

Data compiled from a study involving subjects with metabolic syndrome treated for 8 weeks.[2]

Table 2: Effects of this compound on Apolipoprotein Kinetics

| Kinetic Parameter | This compound Treatment Group | p-value |

| VLDL apoB-100 FCR | Increased | N/A |

| VLDL apoB-100 Production | No change | N/A |

| ApoA-I Production Rate | +31% | <0.0001 |

| ApoA-I FCR | +33% | 0.002 |

| ApoA-II Production Rate | +71% | <0.0001 |

| ApoA-II FCR | +25% | <0.0001 |

FCR: Fractional Catabolic Rate. Data from a kinetic study using a deuterated leucine (B10760876) tracer.[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's effects on lipid metabolism.

Measurement of Plasma Lipid Profile

Principle: This protocol outlines the enzymatic colorimetric method for the quantitative determination of total cholesterol, HDL-cholesterol, and triglycerides in plasma.

Methodology:

-

Sample Preparation: Fasting blood samples (12-14 hours) are collected in EDTA-containing tubes. Plasma is separated by centrifugation.

-

Total Cholesterol and Triglycerides: Automated enzymatic assays are performed on a clinical chemistry analyzer.

-

Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing hydrogen peroxide. The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the cholesterol concentration.

-

Triglycerides: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated and oxidized, leading to the production of hydrogen peroxide, which is measured colorimetrically as described for cholesterol.

-

-

HDL-Cholesterol:

-

Apolipoprotein B-containing lipoproteins (VLDL and LDL) are precipitated using a reagent such as dextran (B179266) sulfate (B86663) and magnesium chloride.

-

The sample is centrifuged, and the cholesterol concentration in the supernatant, which contains the HDL fraction, is measured using the same enzymatic method as for total cholesterol.

-

-

LDL-Cholesterol (Calculated): LDL-cholesterol is typically calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) Note: This calculation is valid for triglyceride levels < 400 mg/dL.

Determination of VLDL-Cholesterol by Ultracentrifugation

Principle: This method, often considered the gold standard, separates lipoprotein fractions based on their density through high-speed centrifugation.

Methodology:

-

Sample Preparation: An aliquot of plasma is placed in an ultracentrifuge tube.

-

First Centrifugation: The plasma is centrifuged at a high speed (e.g., 70,000 rpm) at a density of 1.006 g/mL. This causes the less dense VLDL and chylomicrons to float to the top.

-

Fraction Separation: The top layer (supernatant) containing VLDL is carefully removed. The bottom fraction (infranatant) contains LDL and HDL.

-

VLDL-C Quantification: The cholesterol concentration in the initial plasma sample and the infranatant is measured enzymatically. The VLDL-cholesterol concentration is then calculated by subtracting the cholesterol concentration of the infranatant from the total plasma cholesterol concentration.

In-Vivo Measurement of Apolipoprotein Kinetics with Deuterated Leucine

Principle: This stable isotope tracer technique measures the production and catabolic rates of apolipoproteins in vivo. A primed-constant infusion of deuterated leucine is administered, and its incorporation into newly synthesized apolipoproteins is tracked over time.

Methodology:

-

Subject Preparation: Subjects are admitted to a clinical research unit and fast overnight.

-

Tracer Infusion: A primed-constant intravenous infusion of [5,5,5-²H₃]leucine is administered over a period of several hours (e.g., 15 hours). The priming dose ensures rapid achievement of a steady-state concentration of the tracer in the plasma.

-

Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout and after the infusion.

-

Lipoprotein and Apolipoprotein Isolation:

-

VLDL, LDL, and HDL fractions are isolated from plasma using sequential ultracentrifugation.

-

Apolipoproteins (e.g., ApoB-100 from VLDL and LDL, ApoA-I from HDL) are then isolated from their respective lipoprotein fractions, often by preparative gel electrophoresis.

-

-

Mass Spectrometry Analysis: The isolated apolipoproteins are hydrolyzed into their constituent amino acids. The isotopic enrichment of leucine (the ratio of deuterated to non-deuterated leucine) is determined by gas chromatography-mass spectrometry (GC-MS).

-

Kinetic Modeling: The rate of incorporation of the deuterated leucine into the apolipoproteins over time is used to calculate the fractional synthetic rate (FSR) and fractional catabolic rate (FCR) using multicompartmental modeling software. The production rate is then calculated by multiplying the FCR by the plasma pool size of the apolipoprotein.

Cholesterol Efflux Capacity Assay

Principle: This cell-based assay measures the ability of a patient's plasma (specifically, the HDL-containing fraction) to accept cholesterol from cultured macrophages, a key step in reverse cholesterol transport.

Methodology:

-

Cell Culture: Macrophages (e.g., J774 cell line) are cultured in 96-well plates.

-

Cholesterol Loading and Labeling: The macrophages are incubated with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or a fluorescently labeled cholesterol analog for 24-48 hours. This allows the cells to take up and incorporate the labeled cholesterol. An ACAT inhibitor is often included to prevent the esterification of cholesterol, ensuring it remains in the free cholesterol pool available for efflux.

-

Equilibration: The cells are washed and incubated in a serum-free medium to allow the labeled cholesterol to equilibrate within the cellular pools.

-

Efflux Incubation: The cells are then incubated with the test sample, which is apolipoprotein B-depleted plasma from the study subjects (containing HDL). A negative control (serum-free medium) is also included. The incubation period is typically 2-4 hours.

-

Quantification:

-

After incubation, the medium (containing the effluxed labeled cholesterol) is collected.

-

The cells are lysed to release the remaining intracellular labeled cholesterol.

-

The amount of labeled cholesterol in the medium and the cell lysate is quantified (e.g., by scintillation counting for ³H or fluorescence measurement).

-

-

Calculation: The percent cholesterol efflux is calculated as: (Labeled cholesterol in medium / (Labeled cholesterol in medium + Labeled cholesterol in cell lysate)) x 100

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the effects of a compound like this compound on lipid metabolism in a clinical setting.

References

- 1. Metabolic pathways of apolipoprotein B in heterozygous familial hypercholesterolemia: studies with a [3H]leucine tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Studies of LY518674 in Dyslipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY518674 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Investigational studies have explored its potential as a therapeutic agent for dyslipidemia, a condition characterized by abnormal levels of lipids in the blood and a major risk factor for cardiovascular disease. This technical guide provides a comprehensive overview of the key investigational studies of this compound, with a focus on its mechanism of action, quantitative effects on lipid profiles, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound exerts its effects on lipid metabolism primarily through the activation of PPARα.[1] As a selective agonist, it is approximately 3,000 times more potent and 300 times more selective for PPARα over PPARγ compared to fenofibrate (B1672516).[3] The binding of this compound to PPARα leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The key downstream effects of this compound-mediated PPARα activation in the context of dyslipidemia include:

-

Increased Apolipoprotein A-I (apoA-I) and Apolipoprotein A-II (apoA-II) Production: PPARα activation stimulates the transcription of the APOA1 and APOA2 genes in the liver, leading to increased synthesis and secretion of apoA-I and apoA-II, the primary protein components of high-density lipoprotein (HDL).[2][3]

-

Enhanced Lipoprotein Lipase (LPL) Activity: PPARα activation increases the expression of LPL, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, leading to the clearance of triglyceride-rich lipoproteins from the circulation.

-

Increased VLDL apoB-100 Fractional Catabolism: Studies have shown that this compound increases the fractional catabolic rate (FCR) of VLDL apolipoprotein B-100 (apoB-100), contributing to reduced VLDL levels.[4]

Signaling Pathway of this compound

Figure 1: Simplified signaling pathway of this compound in hepatocytes.

Quantitative Data from Investigational Studies

The following tables summarize the key quantitative data from clinical trials investigating this compound in patients with dyslipidemia.

Table 1: Effects of this compound in Patients with Atherogenic Dyslipidemia (12-Week Treatment)

| Treatment Group | N | Baseline LDL-C (mg/dL) | Change in LDL-C (%) | Baseline HDL-C (mg/dL) | Change in HDL-C (%) | Baseline Triglycerides (mg/dL) | Change in Triglycerides (%) |

| Placebo | 62 | 105.0 | +5.0 | 40.0 | +1.1 | 250.0 | -5.2 |

| This compound (10 µg) | 61 | 104.0 | +10.6 | 40.0 | +10.5 | 255.0 | -34.9 |

| This compound (25 µg) | 62 | 106.0 | +14.2 | 39.0 | +15.8 | 260.0 | -38.1 |

| This compound (50 µg) | 61 | 105.0 | +18.1 | 40.0 | +12.8 | 258.0 | -41.7 |

| This compound (100 µg) | 63 | 104.0 | +19.5 | 40.0 | +11.3 | 252.0 | -40.6 |

| Fenofibrate (200 mg) | 62 | 103.0 | +2.3 | 41.0 | +14.4 | 253.0 | -36.5 |

Data adapted from Nissen SE, et al. JAMA. 2007.[5]

Table 2: Effects of this compound in Combination with Atorvastatin (B1662188) in Patients with Hypercholesterolemia (12-Week Treatment)

| Treatment Group | N | Baseline LDL-C (mg/dL) | Change in LDL-C (%) from Atorvastatin Baseline | Baseline HDL-C (mg/dL) | Change in HDL-C (%) from Atorvastatin Baseline | Baseline Triglycerides (mg/dL) | Change in Triglycerides (%) from Atorvastatin Baseline |

| Atorvastatin (10 mg) + Placebo | 51 | 100.0 | -1.0 | 50.0 | +1.0 | 150.0 | -4.0 |

| Atorvastatin (10 mg) + this compound (10 µg) | 50 | 101.0 | -1.0 | 51.0 | +12.0 | 148.0 | -20.0 |

| Atorvastatin (10 mg) + this compound (50 µg) | 51 | 102.0 | +2.0 | 50.0 | +10.0 | 152.0 | -25.0 |

| Atorvastatin (40 mg) + Placebo | 50 | 85.0 | +3.0 | 52.0 | +2.0 | 145.0 | -5.0 |

| Atorvastatin (40 mg) + this compound (10 µg) | 51 | 86.0 | -2.0 | 51.0 | +8.0 | 147.0 | -30.0 |

| Atorvastatin (40 mg) + this compound (50 µg) | 51 | 84.0 | -3.0 | 52.0 | +12.0 | 146.0 | -43.0 |

Data adapted from Nissen SE, et al. JAMA. 2007.[5]

Table 3: Effects of this compound on Apolipoprotein Kinetics in Metabolic Syndrome (8-Week Treatment)

| Parameter | Placebo (n=15) | This compound (100 µg) (n=13) | P-value |

| VLDL ApoB-100 | |||

| Production Rate (mg/kg/day) | +12% | +26% | 0.15 |

| Fractional Catabolic Rate (pools/day) | +1% | +62% | 0.02 |

| ApoA-I | |||

| Production Rate (mg/kg/day) | -2% | +31% | <0.0001 |

| Fractional Catabolic Rate (pools/day) | -3% | +33% | 0.002 |

| ApoA-II | |||

| Production Rate (mg/kg/day) | +5% | +71% | <0.0001 |

| Fractional Catabolic Rate (pools/day) | -1% | +25% | <0.0001 |

Data adapted from Millar JS, et al. Arterioscler Thromb Vasc Biol. 2009.[4]

Experimental Protocols

Preclinical Studies

In Vitro PPARα Activation Assay

-

Cell Line: CHO (Chinese Hamster Ovary) cells stably co-transfected with a full-length human PPARα expression vector and a luciferase reporter gene construct containing PPREs.

-

Assay Protocol:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were then treated with varying concentrations of this compound or a vehicle control (DMSO) for 24 hours.

-

After incubation, cells were lysed, and luciferase activity was measured using a luminometer.

-

EC50 values were calculated from the dose-response curves.

-

ApoA-I Secretion in Cultured Hepatocytes

-

Cell Line: Primary human or rat hepatocytes, or HepG2 cells.

-

Assay Protocol:

-

Hepatocytes were cultured in serum-free medium.

-

Cells were treated with this compound or vehicle for 24-48 hours.

-

For de novo protein synthesis analysis, cells were pulse-labeled with [35S]-methionine for a short period.

-

The culture medium was collected, and secreted apoA-I was quantified by ELISA or immunoprecipitation followed by SDS-PAGE and autoradiography.

-

Cell lysates were analyzed for total protein content to normalize apoA-I secretion.

-

Animal Models

-

Model: Human apoA-I transgenic mice. These mice express the human apoA-I gene, providing a relevant model to study the effects of compounds on human apoA-I metabolism.

-

Experimental Workflow:

Figure 2: General experimental workflow for preclinical studies in transgenic mice.

Clinical Studies

Atherogenic Dyslipidemia and Hypercholesterolemia Trials (NCT00133380, NCT00116519)

-

Study Design: Two randomized, double-blind, placebo- and active-controlled, parallel-group studies.[6]

-

Participant Population:

-

Atherogenic Dyslipidemia Study: Patients with LDL-C < 160 mg/dL, triglycerides 200-500 mg/dL, and HDL-C < 45 mg/dL for men or < 50 mg/dL for women.

-

Hypercholesterolemia Study: Patients with LDL-C ≥ 130 mg/dL and < 220 mg/dL.

-

-

Interventions:

-

Atherogenic Dyslipidemia Study: 12 weeks of treatment with placebo, this compound (10, 25, 50, or 100 µ g/day ), or open-label fenofibrate (200 mg/day).[5]

-

Hypercholesterolemia Study: A 4-week run-in with atorvastatin (10 or 40 mg/day) followed by 12 weeks of randomization to add-on placebo or this compound (10 or 50 µ g/day ).[5]

-

-

Lipid and Apolipoprotein Analysis:

-

Fasting lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) were determined at baseline and at specified intervals during the study using standardized enzymatic assays.

-

Apolipoproteins (ApoA-I, ApoB) were measured using immunoturbidimetric assays.

-

Apolipoprotein Kinetics Study (NCT00327002)

-

Study Design: A randomized, placebo-controlled, double-blind, parallel-group study.[7]

-

Participant Population: Subjects with metabolic syndrome and low HDL-C.

-

Methodology:

-

Stable Isotope Tracer Infusion: A primed, constant infusion of [5,5,5-D3]-leucine was administered intravenously for 15 hours to label newly synthesized apolipoproteins.

-

Blood Sampling: Blood samples were collected at multiple time points during and after the infusion.

-

Apolipoprotein Isolation: VLDL, IDL, LDL, and HDL fractions were isolated from plasma by sequential ultracentrifugation. ApoA-I and apoB-100 were then isolated from their respective lipoprotein fractions.

-

Mass Spectrometry: The isotopic enrichment of leucine (B10760876) in the isolated apolipoproteins was determined by gas chromatography-mass spectrometry (GC-MS).

-

Kinetic Modeling: The rates of apolipoprotein production and fractional catabolism were calculated by fitting the isotopic enrichment data to a multicompartmental model.

-

Safety and Tolerability

In the clinical trials, this compound was generally well-tolerated. However, a notable safety concern was the dose-dependent increase in serum creatinine (B1669602) levels, which was also observed with fenofibrate.[5] This finding raised questions about the potential renal effects of potent PPARα agonists.

Conclusion

This compound is a potent and selective PPARα agonist that has been investigated for its potential to treat dyslipidemia. Preclinical and clinical studies have demonstrated its mechanism of action, which involves the modulation of genes responsible for lipid and lipoprotein metabolism. While this compound showed efficacy in altering lipid profiles, particularly in increasing HDL-C and decreasing triglycerides, its development was hampered by a lack of superior efficacy compared to existing therapies like fenofibrate and concerns regarding its effect on serum creatinine.[5] The investigational studies of this compound have, nevertheless, provided valuable insights into the therapeutic potential and challenges associated with potent PPARα agonism.

References

- 1. medscape.com [medscape.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of apo-A-I processing in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIDT2 Associates with Apolipoprotein A1 (ApoA1) and Facilitates ApoA1 Secretion in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Open Access) Effects of a Potent and Selective PPAR-α Agonist in Patients With Atherogenic Dyslipidemia or Hypercholesterolemia: Two Randomized Controlled Trials (2007) | Steven E. Nissen | 136 Citations [scispace.com]

Preclinical Profile of LY518674: A Potent PPAR-α Agonist

An In-depth Technical Guide on the Preclinical Safety and Efficacy of LY518674 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available preclinical data on the safety and efficacy of this compound, a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. The information is compiled to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows. While extensive clinical efficacy data in humans is available, this guide will focus on the foundational preclinical findings that supported its clinical development.

Introduction to this compound

This compound is a novel, potent, and highly selective PPAR-α agonist.[1][2] It demonstrates significantly greater potency and selectivity for PPAR-α compared to older fibrate drugs like fenofibrate.[2] The primary therapeutic interest in this compound lies in its potential to modulate lipid profiles, specifically by increasing high-density lipoprotein cholesterol (HDL-C) and affecting the metabolism of other lipoproteins. This document synthesizes the key preclinical findings that have elucidated its mechanism of action and established its initial efficacy and safety profile.

Mechanism of Action: PPAR-α Activation

This compound exerts its effects by binding to and activating PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPAR-α leads to the transcription of a suite of genes involved in fatty acid oxidation and lipoprotein metabolism. A key target gene is Apolipoprotein A-I (ApoA-I), the major protein component of HDL. By increasing the transcription of the APOA1 gene, this compound enhances the synthesis of ApoA-I, which is a critical step in the production of new HDL particles.

Preclinical Efficacy

The preclinical efficacy of this compound has been demonstrated in animal models, particularly in human apolipoprotein A-I (apoA-I) transgenic mice. These studies were crucial in establishing the compound's potential for raising HDL-C levels.

In Vivo Efficacy in Human ApoA-I Transgenic Mice

In a key preclinical study, this compound was administered to human apoA-I transgenic mice, which are a relevant model for studying human-like HDL metabolism. The compound produced a significant, dose-dependent increase in serum HDL-C.[1]

| Parameter | Effect | Optimal Dose Result | Animal Model |

| Serum HDL-C | Dose-dependent increase | 208 ± 15% elevation | Human apoA-I Transgenic Mice |

| ApoA-I mRNA Levels | Increased | Not quantified | Human apoA-I Transgenic Mice |

| ApoA-I Secretion (liver slices) | Increased | 3- to 6-fold increase | Human apoA-I Transgenic Mice |

| ApoA-I Secretion (cultured hepatocytes) | Increased | 50% increase | Not specified |

Table 1: Summary of Preclinical Efficacy Data for this compound in an Animal Model.[1]

Experimental Protocol: In Vivo Efficacy in Mice

The study in human apoA-I transgenic mice likely followed a standard protocol for evaluating the efficacy of lipid-modulating compounds. While the specific details of the this compound study are not fully published, a representative experimental workflow is outlined below.

Preclinical Safety and Toxicology

Preclinical safety studies are a mandatory component of drug development to ensure the safety of a compound before it is administered to humans. For this compound, it has been reported that the 100-μg dose used in a significant human clinical trial was selected because it was demonstrated to be "both safe and effective in preclinical and phase I studies".[3] This statement confirms that a preclinical safety assessment was conducted and that the findings supported the progression of this compound into clinical development.

However, detailed quantitative data from these preclinical toxicology studies, such as the acute toxicity (e.g., LD50), findings from repeated-dose toxicity studies (including No-Observed-Adverse-Effect-Level or NOAEL), safety pharmacology, genotoxicity, and reproductive toxicity studies, are not publicly available in the reviewed literature. Therefore, a quantitative summary table for preclinical safety cannot be provided at this time.

Clinical Efficacy (Human Data for Context)

While this guide focuses on preclinical data, the outcomes of the early clinical studies provide context for the relevance of the preclinical findings. In a study with human subjects having metabolic syndrome, daily administration of 100 μg of this compound for 8 weeks resulted in significant changes in lipoprotein metabolism.

| Parameter | Change with this compound | p-value |

| Lipoproteins | ||

| VLDL-C | -38% | 0.002 |

| Triglycerides | -23% | 0.002 |

| VLDL apoB-100 | -12% | 0.01 |

| Apolipoprotein Kinetics | ||

| ApoA-I Production Rate | +31% | <0.0001 |

| ApoA-I Fractional Catabolic Rate | +33% | 0.002 |

| ApoA-II Production Rate | +71% | <0.0001 |

| ApoA-II Fractional Catabolic Rate | +25% | <0.0001 |

Table 2: Summary of Clinical Efficacy Data for this compound in Humans with Metabolic Syndrome.[4]

Experimental Protocol: Human Apolipoprotein Kinetic Study

The human study utilized a deuterated leucine (B10760876) tracer to measure apolipoprotein production and fractional catabolic rates (FCR).[4]

Conclusion

The available preclinical data for this compound, primarily from studies in human apoA-I transgenic mice, demonstrated its efficacy as a potent PPAR-α agonist, leading to a significant increase in HDL-C levels through enhanced ApoA-I synthesis.[1] These promising efficacy findings, combined with a successful preclinical safety evaluation (the detailed data of which is not publicly available), supported its advancement into human clinical trials.[3] The subsequent clinical data confirmed its mechanism of action in humans, showing marked effects on apolipoprotein kinetics.[4] For a complete preclinical profile, access to the detailed safety and toxicology reports would be necessary.

References

- 1. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (this compound), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

LY518674: A Comprehensive Technical Guide to a Selective PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY518674 is a potent and highly selective second-generation peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential in treating dyslipidemia, a key risk factor for cardiovascular disease. As a member of the fibrate class of drugs, this compound modulates lipid metabolism by activating PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its effects by binding to and activating PPARα. PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes that play crucial roles in lipid and lipoprotein metabolism.

Key downstream effects of PPARα activation by this compound include:

-

Increased Lipoprotein Lipase (LPL) Activity: Enhanced LPL expression leads to the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these particles from the circulation.

-

Increased Apolipoprotein A-I (apoA-I) and Apolipoprotein A-II (apoA-II) Production: Upregulation of apoA-I and apoA-II, the primary protein components of high-density lipoprotein (HDL), is thought to promote reverse cholesterol transport.

-

Enhanced Fatty Acid Oxidation: Increased expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver and other tissues.

-

Modulation of Inflammation: PPARα activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (IC50) | Human PPARα | ~24 nM | [1] |

| Human PPARγ | Data not available | ||

| Human PPARδ | Data not available | ||

| Transactivation (EC50) | Human PPARα | Data not available | |

| Human PPARγ | Data not available | ||

| Human PPARδ | Data not available |

Table 2: In Vivo Effects of this compound in Human Subjects with Metabolic Syndrome (8 weeks treatment with 100 µ g/day )[2][3]

| Parameter | Change from Baseline | p-value |

| Lipids and Lipoproteins | ||

| VLDL-Cholesterol | -38% | 0.002 |

| Triglycerides | -23% | 0.002 |

| VLDL apoB-100 | -12% | 0.01 |

| LDL-Cholesterol | No significant change | |

| HDL-Cholesterol | No significant change | |

| Apolipoprotein Kinetics | ||

| ApoA-I Production Rate | +31% | <0.0001 |

| ApoA-I Fractional Catabolic Rate | +33% | 0.002 |

| ApoA-II Production Rate | +71% | <0.0001 |

| ApoA-II Fractional Catabolic Rate | +25% | <0.0001 |

| VLDL apoB-100 Fractional Catabolic Rate | Increased | |

| Enzyme Activity | ||

| Lipoprotein Lipase (LPL) Activity | Significantly increased |

Signaling Pathway and Experimental Workflows

PPARα Signaling Pathway in Lipid Metabolism

References

- 1. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Mechanisms of LY518674: A PPARα-Centric Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY518674 has been identified as a potent and highly selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] As a ligand-activated transcription factor, PPARα is a critical regulator of lipid and lipoprotein metabolism.[3] While this compound is recognized for its robust effects on plasma lipids, particularly its ability to modulate high-density lipoprotein cholesterol (HDL-C) and triglyceride levels, a comprehensive understanding of its cellular and molecular activities is paramount for its therapeutic application.[1][2] This document provides a detailed examination of the cellular targets and pathways modulated by this compound, based on available preclinical and clinical data. The primary focus of existing research has been on its PPARα-dependent mechanisms, and to date, significant off-target effects remain largely unidentified.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from clinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: Pharmacodynamic Effects of this compound on Plasma Lipids and Apolipoproteins

| Parameter | Treatment Group (this compound 100 µ g/day ) | Placebo Group | p-value | Reference |

| VLDL-C | -38% | No significant change | 0.002 | [4] |

| Triglycerides | -23% | No significant change | 0.002 | [4] |

| VLDL apoB-100 | -12% | No significant change | 0.01 | [4] |

| ApoA-I Production Rate | +31% | No significant change | <0.0001 | [4] |

| ApoA-I Fractional Catabolic Rate (FCR) | +33% | No significant change | 0.002 | [4] |

| ApoA-II Production Rate | +71% | No significant change | <0.0001 | [4] |

| ApoA-II Fractional Catabolic Rate (FCR) | +25% | No significant change | <0.0001 | [4] |

| Total Cholesterol | -6% | +6% | 0.005 | [5] |

| LDL-C | No significant change | No significant change | - | [4] |

| HDL-C | No significant change | No significant change | - | [4] |

Table 2: Effects of this compound on Key Enzymes in Lipid Metabolism

| Enzyme Activity | Treatment Group (this compound 100 µ g/day ) | Placebo Group | p-value | Reference |

| Lecithin-cholesterol acyltransferase (LCAT) | -8% | +13% | 0.002 | [5] |

| Cholesteryl ester transfer protein (CETP) | -7% | +8% | <0.02 | [5] |

| Lipoprotein lipase (B570770) (LPL) (post-heparin) | +64% (median change) | -14% (median change) | 0.0005 | [5] |

Signaling Pathways and Molecular Mechanisms

The cellular actions of this compound are predominantly mediated through the activation of PPARα. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The downstream consequences of this signaling cascade are multifaceted, impacting various aspects of lipid metabolism.

Experimental Protocols

The following are summaries of key experimental methodologies used in the cited studies to elucidate the effects of this compound.

1. Apolipoprotein Kinetics Study

-

Objective: To determine the production and fractional catabolic rates of apolipoproteins.

-

Methodology:

-

Subjects receive a primed, constant infusion of a stable isotope-labeled amino acid (e.g., deuterated leucine) for a specified period.

-

Blood samples are collected at multiple time points during and after the infusion.

-

Apolipoproteins of interest (e.g., apoA-I, apoB-100) are isolated from different lipoprotein fractions (VLDL, IDL, LDL, HDL) using ultracentrifugation.

-

The isotopic enrichment of the labeled amino acid in the isolated apolipoproteins is determined by mass spectrometry.

-

A multicompartmental model is used to analyze the kinetic data and calculate the production and fractional catabolic rates.[4]

-

2. Measurement of Plasma Enzyme Activities

-

Objective: To quantify the activity of key enzymes involved in lipoprotein metabolism.

-

Methodologies:

-

LCAT Activity: Measured using an exogenous substrate assay where the rate of esterification of radiolabeled cholesterol is determined.

-

CETP Activity: Assessed by measuring the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor lipoprotein particle.

-

LPL Activity: Post-heparin plasma is collected after intravenous administration of heparin. LPL activity is then measured by the rate of hydrolysis of a radiolabeled triacylglycerol emulsion.[5]

-

3. Cellular Cholesterol Efflux Assay

-

Objective: To assess the capacity of patient serum to accept cholesterol from macrophages.

-

Methodology:

-

Murine bone marrow-derived macrophages are cultured and loaded with radiolabeled cholesterol.

-

The cells are then incubated with patient serum (obtained at baseline and after treatment) for a defined period.

-

The amount of radiolabeled cholesterol released into the medium is quantified.

-

Cholesterol efflux is expressed as the percentage of radiolabeled cholesterol that has moved from the cells to the serum.[5]

-

Conclusion

The available evidence strongly indicates that this compound exerts its cellular effects primarily, if not exclusively, through its potent and selective agonism of PPARα. While no significant non-PPARα targets have been identified, the downstream consequences of PPARα activation by this compound are profound and complex. They include the transcriptional regulation of genes involved in lipoprotein metabolism, leading to significant alterations in the production and catabolism of apolipoproteins and the activity of key metabolic enzymes. This intricate network of PPARα-mediated events ultimately orchestrates the observed changes in the plasma lipid profile. Future research could explore potential tissue-specific effects and further delineate the broader transcriptional network regulated by this compound in different cell types to provide a more complete picture of its pharmacological actions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (this compound), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of LY518674 in In-Vitro Hepatocyte Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY518674 is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR-α) agonist.[1][2] PPAR-α is a nuclear receptor highly expressed in the liver that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPAR-α by agonists like this compound can influence the transcription of genes involved in fatty acid oxidation, lipoprotein assembly, and inflammation. While the systemic effects of this compound on lipid profiles have been investigated in clinical settings[1][2], its direct effects on hepatocytes in vitro are less characterized.

These application notes provide a comprehensive set of protocols for utilizing this compound in primary human hepatocyte cultures to investigate its effects on cellular function, metabolism, and potential for hepatotoxicity. The following sections detail the necessary materials, experimental workflows, and specific assays to characterize the in-vitro pharmacological and toxicological profile of this compound.

Mechanism of Action in Hepatocytes

As a PPAR-α agonist, this compound is expected to bind to and activate the PPAR-α receptor in hepatocytes. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism.

Caption: Proposed signaling pathway of this compound in hepatocytes.

Experimental Protocols

Culture of Primary Human Hepatocytes

This protocol is adapted from standard procedures for thawing and culturing cryopreserved primary human hepatocytes.[3]

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte Plating Medium (HPM)

-

Hepatocyte Culture Medium (HCM)

-

Collagen-coated cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Fetal Bovine Serum (FBS)

-

Water bath at 37°C

-

Humidified incubator at 37°C, 5% CO₂

Procedure:

-

Pre-warm HPM and HCM in a 37°C water bath.

-

Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small amount of ice remains.

-

Transfer the cell suspension to a conical tube containing pre-warmed HPM.

-

Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.

-

Gently aspirate the supernatant and resuspend the cell pellet in HPM supplemented with FBS.

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.[4]

-

Seed the hepatocytes onto collagen-coated plates at a desired density.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

-

After 4-6 hours, replace the plating medium with HCM.

-

Allow the cells to acclimate for at least 24 hours before initiating experiments.

Treatment of Hepatocytes with this compound

Materials:

-

Cultured primary human hepatocytes

-

This compound stock solution (e.g., in DMSO)

-

Hepatocyte Culture Medium (HCM)

Procedure:

-

Prepare a series of dilutions of this compound in HCM from the stock solution. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity.

-

Aspirate the existing medium from the cultured hepatocytes.

-

Add the prepared this compound-containing medium or vehicle control (HCM with the same final concentration of DMSO) to the respective wells.

-

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

Assessment of Hepatocyte Function and Toxicity

A variety of assays can be employed to assess the effects of this compound on hepatocytes.

Cytotoxicity Assays

a. LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

b. ATP Content Assay: Quantifies intracellular ATP levels as an indicator of cell viability and metabolic activity.[5]

Metabolic Activity Assays

a. Albumin and Urea Synthesis: Measurement of these secreted products provides an indication of the maintenance of differentiated hepatocyte function.[5]

b. CYP450 Activity: Assess the activity of major cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2, CYP2D6) to determine if this compound alters drug metabolism pathways.

Mechanistic Assays

a. Gene Expression Analysis (qPCR): Quantify the mRNA levels of PPAR-α target genes (e.g., CPT1A, ACO) to confirm target engagement and downstream signaling.

b. High-Content Imaging: Multiplexed analysis of cellular markers to assess for steatosis (lipid accumulation), oxidative stress, and apoptosis.

Experimental Workflow

Caption: Experimental workflow for in-vitro hepatocyte studies with this compound.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the proposed experiments.

Table 1: Experimental Parameters

| Parameter | Description |

| Cell Type | Primary Human Hepatocytes |

| Seeding Density | e.g., 0.5 x 10⁶ cells/mL |

| Plate Format | 96-well or 24-well plates |

| Compound | This compound |

| Vehicle | DMSO (final concentration < 0.1%) |

| Concentration Range | e.g., 0.1, 1, 10, 50, 100 µM |

| Incubation Times | 24, 48, and 72 hours |

Table 2: Summary of Assay Endpoints

| Assay Category | Endpoint | Measurement |

| Cytotoxicity | Cell Viability | Intracellular ATP levels |

| Membrane Integrity | LDH release | |

| Metabolic Function | Protein Synthesis | Albumin secretion |

| Nitrogen Metabolism | Urea production | |

| Mechanistic | Target Engagement | PPAR-α target gene expression (e.g., CPT1A) |

| Steatosis | Intracellular lipid accumulation |

Table 3: Example Data Table for ATP Viability Assay

| This compound (µM) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |

| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |

| 0.1 | 98.7 ± 4.9 | 97.5 ± 5.5 | 95.3 ± 6.2 |

| 1 | 99.1 ± 5.1 | 96.2 ± 6.3 | 94.8 ± 5.9 |

| 10 | 95.3 ± 6.0 | 91.4 ± 7.2 | 88.1 ± 6.7 |

| 50 | 85.6 ± 7.5 | 78.9 ± 8.1 | 70.2 ± 7.9 |

| 100 | 70.3 ± 8.2 | 61.5 ± 9.3 | 52.4 ± 8.8 |

Note: Data are presented as mean ± standard deviation and are hypothetical examples.

Conclusion

These application notes provide a framework for the in-vitro evaluation of this compound in primary human hepatocyte cultures. By employing the described protocols and assays, researchers can investigate the compound's mechanism of action, effects on hepatocyte function, and potential for hepatotoxicity. The resulting data will be valuable for understanding the cellular pharmacology of this compound and for informing drug development decisions. It is recommended to adapt and optimize these general protocols based on specific experimental goals and available resources.

References

- 1. The potent and selective PPAR-α agonist this compound upregulates both apoA-I production and catabolism in human subjects with the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and selective PPAR-alpha agonist this compound upregulates both ApoA-I production and catabolism in human subjects with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bdj.co.jp [bdj.co.jp]

- 4. molecularlab.it [molecularlab.it]

- 5. A novel evaluation method for determining drug-induced hepatotoxicity using 3D bio-printed human liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating LY518674 in Rodent Models of Hyperlipidemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY518674 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.[1] PPAR-α is a key nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[2] Agonism of PPAR-α, as seen with fibrate drugs, can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in triglycerides.[1] While clinical trials have evaluated this compound in humans for atherogenic dyslipidemia and hypercholesterolemia, detailed public data on its use in rodent models of hyperlipidemia is limited.[1][3][4]

These application notes provide a generalized framework and hypothetical protocols for researchers interested in evaluating the efficacy and dosage of this compound or similar PPAR-α agonists in rodent models of hyperlipidemia. The methodologies are based on standard practices for inducing and assessing hyperlipidemia in laboratory animals.

Mechanism of Action: PPAR-α Agonism

This compound functions by activating PPAR-α, which in turn heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the expression of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. The intended therapeutic effects in hyperlipidemia include lowering triglycerides and increasing HDL cholesterol levels.[1][2]

Caption: Simplified signaling pathway of this compound as a PPAR-α agonist.

Rodent Models of Hyperlipidemia

Several rodent models can be utilized to study hyperlipidemia. The choice of model depends on the specific research question.

-

Diet-Induced Hyperlipidemia: This is a common and straightforward method where rodents, such as Sprague-Dawley rats or C57BL/6 mice, are fed a high-fat or high-cholesterol diet for several weeks to induce elevated plasma lipid levels.

-

Genetically Modified Models: Mice with specific gene deletions, such as ApoE knockout (ApoE-/-) or LDL receptor knockout (LDLR-/-) mice, are prone to developing spontaneous hypercholesterolemia and atherosclerosis.[5]

Experimental Protocols

Below are generalized protocols for evaluating a compound like this compound in a diet-induced rodent model of hyperlipidemia.

Induction of Hyperlipidemia

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.

-

Diet: Switch the diet of the experimental groups (excluding the normal control) to a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce hyperlipidemia.

Experimental Design and Dosing

A hypothetical study design is presented in the table below. Dosages are illustrative and would require optimization in pilot studies. Human clinical trials for this compound used doses ranging from 10 µg to 100 µg per day.[1] Rodent dosages are typically higher on a mg/kg basis and would need to be determined experimentally.

| Group | Treatment | Dosage (Hypothetical) | Route of Administration | Treatment Duration |

| 1 | Normal Control | Vehicle | Oral gavage | 4 weeks |

| 2 | Hyperlipidemic Control | Vehicle | Oral gavage | 4 weeks |

| 3 | Positive Control | Fenofibrate | 100 mg/kg | Oral gavage |

| 4 | Test Group 1 | This compound | 1 mg/kg | Oral gavage |

| 5 | Test Group 2 | This compound | 5 mg/kg | Oral gavage |

| 6 | Test Group 3 | This compound | 10 mg/kg | Oral gavage |

Sample Collection and Analysis

-

Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at the end of the study after an overnight fast.

-

Serum Separation: Centrifuge the blood to separate the serum.

-

Lipid Profile Analysis: Analyze serum samples for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic kits.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent in a diet-induced hyperlipidemia model.

Caption: Experimental workflow for rodent hyperlipidemia studies.

Data Presentation and Interpretation

The quantitative data on lipid profiles should be presented in a clear, tabular format. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.

Table 2: Hypothetical Lipid Profile Results

| Group | TC (mg/dL) | TG (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |

| Normal Control | 80 ± 5 | 100 ± 10 | 45 ± 4 | 25 ± 3 |

| Hyperlipidemic Control | 250 ± 20 | 300 ± 25 | 25 ± 3 | 180 ± 15 |

| Fenofibrate (100 mg/kg) | 150 ± 15 | 150 ± 12 | 40 ± 4 | 90 ± 8 |

| This compound (1 mg/kg) | 220 ± 18 | 250 ± 20 | 30 ± 3 | 150 ± 12 |

| This compound (5 mg/kg) | 180 ± 16 | 180 ± 15 | 38 ± 4 | 110 ± 10 |

| This compound (10 mg/kg) | 160 ± 14 | 160 ± 13 | 42 ± 5 | 95 ± 9* |

| Values are presented as mean ± SEM. *p < 0.05 compared to the Hyperlipidemic Control group. |

Safety and Tolerability

During the study, it is crucial to monitor the animals for any signs of toxicity. In human trials, this compound was noted to raise serum creatinine (B1669602) levels.[1] Therefore, it would be prudent to include kidney function tests (e.g., serum creatinine and BUN) in the safety assessment of rodent studies. Body weight changes and food intake should also be monitored throughout the treatment period.

Conclusion

References

- 1. This compound fails to impress [medscape.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. (Open Access) Effects of a Potent and Selective PPAR-α Agonist in Patients With Atherogenic Dyslipidemia or Hypercholesterolemia: Two Randomized Controlled Trials (2007) | Steven E. Nissen | 136 Citations [scispace.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Assessing LY518674 Activity as a PPARα Agonist in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY518674 has been identified as a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation, thereby reducing plasma triglyceride levels and modulating high-density lipoprotein (HDL) cholesterol levels. This document provides detailed protocols for assessing the in vitro activity of this compound as a PPARα agonist using two common cell-based assays: a Luciferase Reporter Gene Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay.

These assays are fundamental in the characterization of novel PPARα agonists, enabling the determination of compound potency and efficacy in a cellular context. The Luciferase Reporter Gene Assay measures the transcriptional activation of PPARα, while the TR-FRET Coactivator Recruitment Assay provides insights into the direct interaction of the agonist with the PPARα ligand-binding domain (LBD) and the subsequent recruitment of coactivator proteins, a key step in receptor activation.

Data Presentation

The following tables summarize the known activity of this compound and provide a template for presenting experimental data generated using the protocols described herein.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | [1] |

| EC50 (human PPARα) | 42 nM | [2] |

| IC50 (human PPARα) | ~24 nM | [1] |

Table 2: Sample Data from a Luciferase Reporter Gene Assay

| This compound Concentration (nM) | Relative Luciferase Units (RLU) | Fold Activation |

| 0 (Vehicle Control) | 1500 | 1.0 |

| 1 | 3000 | 2.0 |

| 10 | 15000 | 10.0 |

| 50 | 75000 | 50.0 |

| 100 | 120000 | 80.0 |

| 500 | 142500 | 95.0 |

| 1000 | 150000 | 100.0 |

Table 3: Sample Data from a TR-FRET Coactivator Recruitment Assay

| This compound Concentration (nM) | TR-FRET Ratio (520nm/495nm) | Percent Coactivator Recruitment |

| 0 (Vehicle Control) | 0.2 | 0 |

| 1 | 0.4 | 20 |

| 10 | 1.0 | 80 |

| 50 | 1.15 | 95 |

| 100 | 1.2 | 100 |

| 500 | 1.2 | 100 |

| 1000 | 1.2 | 100 |

Signaling Pathway and Experimental Workflows

PPARα Signaling Pathway

Experimental Workflow: Luciferase Reporter Gene Assay

Experimental Workflow: TR-FRET Coactivator Recruitment Assay

Experimental Protocols

Protocol 1: PPARα Luciferase Reporter Gene Assay

This protocol is designed to measure the ability of this compound to activate the transcriptional activity of human PPARα in a cell-based system.

Materials and Reagents:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) stably or transiently co-transfected with:

-

An expression vector for full-length human PPARα.

-

A luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene.

-

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics (if using a stable cell line).

-

This compound Stock Solution: 10 mM stock in DMSO.

-

Positive Control: A known PPARα agonist (e.g., GW7647) at a 10 mM stock in DMSO.

-

Vehicle Control: DMSO.

-

Assay Plate: White, opaque 96-well cell culture plates.

-

Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Promega ONE-Glo™, Thermo Fisher Scientific LightSwitch™).

-

Phosphate-Buffered Saline (PBS)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture the PPARα reporter cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well white, opaque plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

-

Also prepare dilutions for the positive control and a vehicle control (containing the same final concentration of DMSO as the highest compound concentration).

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Following the manufacturer's instructions for the chosen luciferase assay kit, add the luciferase reagent to each well.

-

Incubate the plate at room temperature for the recommended time to allow for cell lysis and the luciferase reaction to stabilize.

-

Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Subtract the average background luminescence (from wells with no cells) from all experimental wells.

-

Normalize the data by expressing the results as "Fold Activation" over the vehicle control:

-

Fold Activation = (RLU of compound-treated well) / (Average RLU of vehicle control wells)

-

-

Plot the Fold Activation against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value.

Protocol 2: LanthaScreen™ TR-FRET PPARα Coactivator Recruitment Assay

This assay measures the ability of this compound to promote the interaction between the PPARα ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.

Materials and Reagents:

-

LanthaScreen™ TR-FRET PPARα Coactivator Assay Kit: (e.g., from Thermo Fisher Scientific), which typically includes:

-

GST-tagged human PPARα-LBD

-

Terbium (Tb)-labeled anti-GST antibody

-

Fluorescein-labeled coactivator peptide (e.g., PGC1α)

-

Assay Buffer

-

-

This compound Stock Solution: 10 mM stock in DMSO.

-

Positive Control: A known PPARα agonist (e.g., GW7647).

-

Vehicle Control: DMSO.

-

Assay Plate: Low-volume, black 384-well plate.

-

TR-FRET compatible plate reader: Capable of excitation at ~340 nm and dual emission detection at ~495 nm and ~520 nm.

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the kit manufacturer's protocol. This will involve diluting the PPARα-LBD, antibodies, and peptides to their final working concentrations in the provided assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%).

-

Prepare dilutions for the positive and vehicle controls.

-

-

Assay Assembly (Agonist Mode):

-

Add 2 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells of the 384-well plate.

-

Add 4 µL of the diluted GST-PPARα-LBD to each well.

-

Prepare a detection mix containing the Tb-anti-GST antibody and the Fluorescein-coactivator peptide in assay buffer.

-

Add 4 µL of the detection mix to each well.

-

The final volume in each well will be 10 µL.

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader set to excite at ~340 nm and record emissions at 495 nm (Terbium emission) and 520 nm (Fluorescein emission due to FRET).

-

Data Analysis:

-

Calculate the TR-FRET ratio for each well:

-

TR-FRET Ratio = (Emission at 520 nm) / (Emission at 495 nm)

-

-

Normalize the data to the positive control (100% activation) and vehicle control (0% activation).

-

Plot the TR-FRET ratio or percent activation against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to determine the EC₅₀ value.

Troubleshooting

Luciferase Reporter Gene Assay:

-

High Background:

-

Cause: Contamination, high basal activity of the reporter.

-

Solution: Use sterile techniques, test different cell densities, and ensure the reporter construct is appropriate.

-

-

Low Signal:

-

Cause: Low transfection efficiency, weak promoter, inactive reagents.

-

Solution: Optimize transfection protocol, use a stronger promoter if possible, and ensure reagents are fresh and properly stored.[3]

-

-

High Variability:

-

Cause: Inconsistent cell seeding, pipetting errors.

-

Solution: Ensure a homogenous cell suspension before seeding, use calibrated pipettes, and consider using a master mix for reagent addition.[3]

-

TR-FRET Coactivator Recruitment Assay:

-

Low Assay Window (Z'-factor < 0.5):

-

Cause: Suboptimal reagent concentrations, incorrect buffer conditions.

-

Solution: Titrate the concentrations of PPARα-LBD, antibody, and peptide to find the optimal ratio. Ensure the assay buffer is correctly prepared.

-

-

Compound Interference:

-

Cause: Autofluorescence of the test compound.

-

Solution: Pre-read the plate after compound addition but before adding the detection mix to identify fluorescent compounds.

-

-

Inconsistent Results:

-

Cause: Reagent degradation, temperature fluctuations during incubation.

-

Solution: Aliquot and store reagents at the recommended temperatures, and ensure a stable incubation temperature.

-

References

Application of LY518674 in the Study of Reverse Cholesterol Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY518674 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.[1][2][3][4] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[2][5] Activation of PPAR-α by agonists like this compound influences the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[2][5][6] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the complex process of reverse cholesterol transport (RCT).

Reverse cholesterol transport is a critical physiological pathway that removes excess cholesterol from peripheral tissues, such as macrophages in the arterial wall, and transports it to the liver for excretion.[7] This process is considered a key mechanism in preventing the development of atherosclerosis. High-density lipoprotein (HDL) is the primary vehicle for RCT. The study of compounds like this compound, which modulate lipoprotein metabolism, offers valuable insights into the potential for therapeutic interventions to enhance RCT and reduce cardiovascular disease risk.

Mechanism of Action of this compound in the Context of Reverse Cholesterol Transport

This compound, as a PPAR-α agonist, modulates several key steps in the reverse cholesterol transport pathway. Its primary mechanism involves binding to and activating PPAR-α, which then forms a heterodimer with the retinoid X receptor (RXR).[8][9] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Key effects of this compound on RCT include:

-

Increased Apolipoprotein A-I (ApoA-I) Production: ApoA-I is the major protein component of HDL and is essential for its formation and function. PPAR-α activation has been shown to increase the transcription of the APOA1 gene, leading to higher production of ApoA-I.[1][5][10]

-

Modulation of HDL Metabolism: While increasing ApoA-I production, this compound has also been observed to increase the fractional catabolic rate (FCR) of ApoA-I.[1][4][10] This leads to a more rapid turnover of HDL particles, which may enhance the overall flux of cholesterol through the RCT pathway without necessarily increasing steady-state HDL-cholesterol (HDL-C) levels.[1][10]

-

Enhanced Cholesterol Efflux: PPAR-α activation can upregulate the expression of key proteins involved in the first step of RCT, the efflux of cholesterol from cells. These include ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI), which facilitate the transfer of cholesterol from macrophages to HDL particles.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on various parameters related to reverse cholesterol transport, as reported in clinical studies.

Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins

| Parameter | Treatment Group (this compound) | Placebo Group | p-value | Reference |

| Total Cholesterol | -6% | +6% | 0.005 | [1] |

| VLDL-C | -38% | - | 0.002 | [1] |

| LDL-C | No significant change | No significant change | - | [1] |

| HDL-C | No significant change | No significant change | - | [1] |

| Triglycerides | -30% | +7% | <0.002 | [1] |

| ApoA-I | No significant change | No significant change | - | [1] |

| ApoA-II | Significant increase | - | <0.0001 | [1] |

| VLDL ApoB-100 | -12% | - | 0.01 | [1] |

Table 2: Effects of this compound on Apolipoprotein Kinetics

| Parameter | This compound Treatment | p-value | Reference |

| ApoA-I Production Rate | +31% | <0.0001 | [1][4][10] |

| ApoA-I Fractional Catabolic Rate (FCR) | +33% | 0.002 | [1][4][10] |

| ApoA-II Production Rate | +71% | <0.0001 | [1][4][10] |

| ApoA-II Fractional Catabolic Rate (FCR) | +25% | <0.0001 | [1][4][10] |

| VLDL ApoB-100 Production Rate | No significant change | - | [1] |

| VLDL ApoB-100 Fractional Catabolic Rate (FCR) | Increased | - | [1] |

Table 3: Effects of this compound on Cholesterol Efflux Capacity

| Parameter | Baseline | After Treatment | p-value (vs. baseline) | Reference |

| ABCA1-specific efflux | 7.6 ± 2.7% | 7.2 ± 3.1% | 0.53 | [1] |

| Non-ABCA1-specific efflux | 13.7 ± 3.5% | 13.9 ± 3.8% | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on reverse cholesterol transport.

In Vitro Cholesterol Efflux Assay

This assay measures the capacity of serum (or isolated HDL) to accept cholesterol from cultured macrophages, a critical first step in RCT.

Materials:

-

J774A.1 macrophage cell line

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

[³H]-cholesterol

-

ACAT inhibitor (e.g., Sandoz 58-035)

-

8-Br-cAMP (or other cAMP analog)

-

ApoB-depleted serum (from subjects treated with this compound or placebo)

-

Scintillation fluid and counter

Protocol:

-

Cell Culture and Labeling:

-

Culture J774A.1 macrophages in RPMI-1640 with 10% FBS in 48-well plates until they reach 80-90% confluency.

-

Label the cells by incubating for 24 hours with medium containing 1% FBS, an ACAT inhibitor (to prevent cholesterol esterification), and [³H]-cholesterol (e.g., 1 µCi/mL).

-

-

Upregulation of ABCA1:

-

After the labeling period, wash the cells twice with serum-free medium.

-

Incubate the cells for 12-18 hours in serum-free medium containing 0.3 mM 8-Br-cAMP to upregulate the expression of the ABCA1 transporter.

-

-

Cholesterol Efflux:

-

Wash the cells three times with serum-free medium.

-

Add serum-free medium containing 2% ApoB-depleted serum from the study subjects to each well.

-

Incubate for 4 hours to allow for cholesterol efflux.

-

-

Quantification:

-

After incubation, collect the medium from each well.

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100%.

-

In Vivo Reverse Cholesterol Transport (Macrophage-to-Feces) Assay

This assay provides a comprehensive in vivo measure of the entire RCT pathway, from cholesterol efflux from macrophages to its excretion in the feces.

Materials:

-

J774A.1 macrophages

-

[³H]-cholesterol

-

Mice (e.g., C57BL/6)

-

Metabolic cages for fecal collection

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Scintillation fluid and counter

Protocol:

-

Macrophage Labeling and Injection:

-

Label J774A.1 macrophages with [³H]-cholesterol in vitro as described in the cholesterol efflux assay protocol.

-

After labeling and washing, resuspend the cells in sterile PBS.

-

Inject a known amount of labeled macrophages (e.g., 2 x 10⁶ cells) intraperitoneally into the mice.

-

-

Sample Collection:

-

House the mice in metabolic cages for 48-72 hours to allow for the collection of feces.

-

At the end of the collection period, collect blood via cardiac puncture and harvest the liver.

-

-

Sample Processing and Analysis:

-

Feces: Dry the collected feces, pulverize, and extract the lipids.

-

Plasma: Separate the plasma from the blood.

-

Liver: Homogenize the liver and extract the lipids.

-

-

Quantification:

-

Measure the amount of [³H]-cholesterol in the lipid extracts from feces, an aliquot of plasma, and the liver homogenate using a scintillation counter.

-

-

Calculation:

-

Express the results as the percentage of the injected [³H]-cholesterol that is recovered in the plasma, liver, and feces.

-

Apolipoprotein Kinetic Studies using a Deuterated Leucine (B10760876) Tracer

This method is used to determine the production and catabolic rates of apolipoproteins like ApoA-I.

Materials:

-

Deuterated leucine (e.g., [5,5,5-D₃]-leucine)

-

Human subjects

-

Equipment for intravenous infusion

-

Sequential ultracentrifugation equipment for lipoprotein isolation

-

Gas chromatography-mass spectrometry (GC-MS) for isotope enrichment analysis

Protocol:

-